molecular formula C17H14N2 B13907552 (2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

Cat. No.: B13907552
M. Wt: 246.31 g/mol
InChI Key: CKZXDQHJIRKTOR-HNNXBMFYSA-N
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Description

(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an imidazole ring, with a phenyl group attached to the second carbon of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically carried out in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst, under visible light . Another method involves the condensation of aromatic aldehydes with N-Boc-1,2-diaminobenzenes and azidochalkones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions, particularly at the phenyl group, can yield a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions include various substituted imidazoquinolines, dihydro derivatives, and quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain kinases or modulate receptor activity, resulting in its antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its specific substitution pattern and the presence of a phenyl group at the second carbon of the imidazole ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C17H14N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-11,15H,12H2/t15-/m0/s1

InChI Key

CKZXDQHJIRKTOR-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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